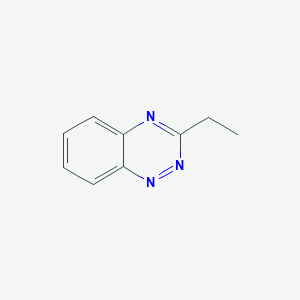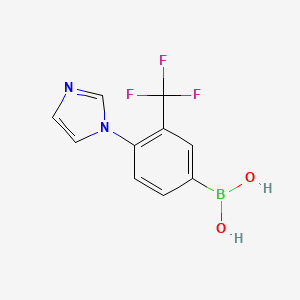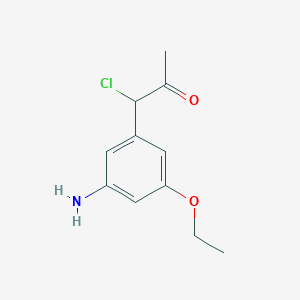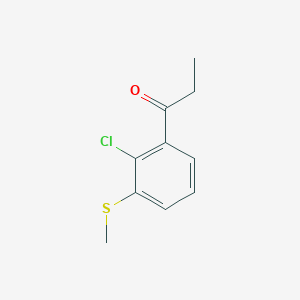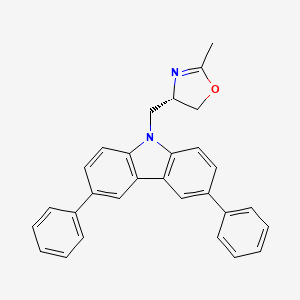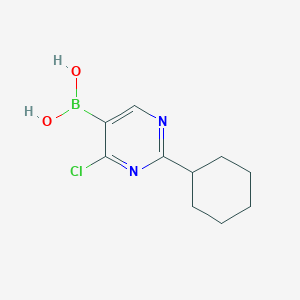![molecular formula C12H4F6N2 B14074128 2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile CAS No. 582306-89-6](/img/structure/B14074128.png)
2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of trifluoromethyl groups in its structure imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- typically involves the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2,4-bis(trifluoromethyl)benzaldehyde reacts with the active methylene group of malononitrile to form the desired product.
Reaction Conditions:
Reagents: 2,4-bis(trifluoromethyl)benzaldehyde, malononitrile
Catalyst: Base (e.g., piperidine or pyridine)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary or secondary amines.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl groups.
科学的研究の応用
Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole
- 4-(Trifluoromethyl)phenylacetonitrile
Uniqueness
Propanedinitrile, 2-[[2,4-bis(trifluoromethyl)phenyl]methylene]- stands out due to its specific combination of trifluoromethyl and nitrile groups, which impart unique chemical and biological properties. Its structural features make it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
582306-89-6 |
|---|---|
分子式 |
C12H4F6N2 |
分子量 |
290.16 g/mol |
IUPAC名 |
2-[[2,4-bis(trifluoromethyl)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C12H4F6N2/c13-11(14,15)9-2-1-8(3-7(5-19)6-20)10(4-9)12(16,17)18/h1-4H |
InChIキー |
WLEOOPDRELFSAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


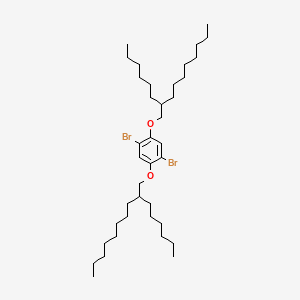
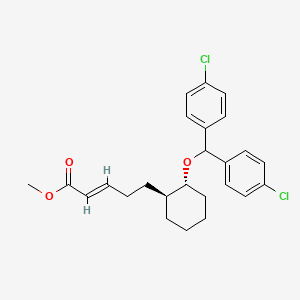
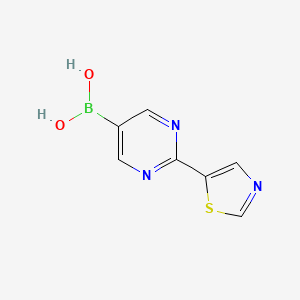
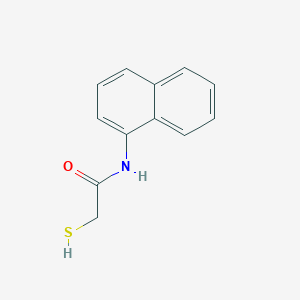
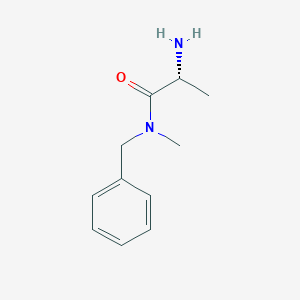
![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
